molecular formula C11H15Cl2N3O B2408729 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride CAS No. 1193389-15-9

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride

Cat. No.: B2408729
CAS No.: 1193389-15-9
M. Wt: 276.16
InChI Key: WQDKDGZLSOBSRM-UHFFFAOYSA-N
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Properties

IUPAC Name

4-(2-imidazol-1-ylethoxy)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c12-10-1-3-11(4-2-10)15-8-7-14-6-5-13-9-14;;/h1-6,9H,7-8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDKDGZLSOBSRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCCN2C=CN=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride typically involves the reaction of 4-chloroaniline with 2-(1H-imidazol-1-yl)ethanol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or dimethylformamide (DMF) and requires heating to reflux . The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Biological Activity

4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring and an aniline moiety, which are known for their roles in biological interactions. The presence of the ethoxy group enhances its solubility and bioavailability, making it a suitable candidate for various applications.

The biological activity of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors:

  • Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. This property is particularly relevant in the context of enzyme inhibition studies.
  • Receptor Interaction : The compound can modulate signal transduction pathways by interacting with cellular receptors, affecting various cellular functions including proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties, which may be comparable to established antifungal agents like miconazole .
  • Anticancer Properties : The compound has been investigated for its potential antitumor effects. It may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : Some studies suggest that it may also exhibit anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the pharmacological effects of this compound. Below is a summary of key findings:

StudyModelFindings
In vitro (cancer cell lines)Exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range.
Animal model (vaginal candidiasis)Showed efficacy comparable to ketoconazole when administered orally.
Proteomics analysisIndicated binding affinity to proteins involved in signaling pathways, suggesting potential therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride suggests favorable absorption and distribution characteristics due to its polar nature. Studies are ongoing to optimize its formulation for enhanced therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for 4-[2-(1H-imidazol-1-yl)ethoxy]aniline dihydrochloride, and how is purity ensured?

The compound is typically synthesized via coupling reactions between substituted anilines and imidazole derivatives under reducing conditions. For example, nitroaniline intermediates may be reduced to amines and coupled with imidazole-containing reagents. Purification is achieved through recrystallization using solvents like ethanol or methanol, with reaction conditions (e.g., temperature, catalyst selection) optimized to minimize byproducts . Purity is validated via HPLC or NMR spectroscopy, focusing on residual solvent and unreacted precursor detection.

Q. How is the molecular structure of this compound characterized experimentally?

Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H/¹³C) identifies proton environments and carbon connectivity, particularly the imidazole ring and ethoxy linker.
  • IR spectroscopy detects functional groups (e.g., N-H stretches in aniline).
  • Mass spectrometry confirms molecular weight.
  • X-ray crystallography (if crystalline) provides atomic-level resolution of the dihydrochloride salt form .

Q. What safety protocols are recommended when handling this compound?

The compound may pose health risks (e.g., respiratory irritation) per GHS classifications. Researchers should:

  • Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal contact.
  • Store in sealed containers away from moisture and oxidizers.
  • Follow spill protocols: isolate the area, neutralize with inert adsorbents, and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states to identify energy-efficient routes. Computational tools like ICReDD’s reaction path search methods integrate experimental data to refine conditions (e.g., solvent polarity, catalyst loading) and reduce trial-and-error experimentation . For example, simulating imidazole coupling kinetics can prioritize reagents with higher selectivity.

Q. How to address contradictory data in reaction yields or byproduct formation?

Statistical design of experiments (DoE) isolates critical variables (e.g., temperature, pH) contributing to inconsistencies. For instance, a factorial design can test interactions between reducing agents and reaction time. Contradictory yield data may arise from unaccounted variables (e.g., trace moisture), necessitating robustness testing via Plackett-Burman designs . Advanced analytics (LC-MS) can characterize byproducts and guide pathway adjustments.

Q. What strategies improve selectivity in functional group reactions for derivatives?

Selective functionalization of the aniline or imidazole moieties requires protecting group strategies. For example:

  • Boc protection of the aniline NH₂ group before imidazole alkylation.
  • pH-controlled reactions to exploit differential nucleophilicity of amine groups. Computational modeling (e.g., molecular docking) predicts steric/electronic effects on reactivity, aiding in reagent selection .

Q. How to design experiments for scaling up synthesis while maintaining efficiency?

Scale-up challenges include heat transfer and mixing efficiency. Use:

  • Microreactor systems to enhance mass/heat transfer in continuous flow.
  • Process analytical technology (PAT) for real-time monitoring of critical quality attributes (e.g., pH, concentration).
  • Kinetic modeling to predict bottlenecks (e.g., catalyst deactivation) during transition from batch to pilot-scale reactors .

Q. What analytical techniques resolve structural ambiguities in analogs?

For analogs with ambiguous substituent positions:

  • 2D NMR (COSY, NOESY) clarifies spatial proximity of protons.
  • High-resolution mass spectrometry (HRMS) distinguishes isomers with identical nominal masses.
  • X-ray photoelectron spectroscopy (XPS) identifies oxidation states of heteroatoms (e.g., nitrogen in imidazole vs. aniline) .

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